

2-Pyridin-4-yl-phenylamine molecular weight and formula

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Compound of Interest

Compound Name: 2-Pyridin-4-yl-phenylamine

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Technical Guide: 2-Pyridin-4-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Pyridin-4-yl-phenylamine**, a versatile building block in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and visual representations of its synthetic pathway and potential role in drug discovery.

Core Molecular Data

2-Pyridin-4-yl-phenylamine, also known as 2-(4-Pyridinyl)benzenamine or 4-(2-aminophenyl)pyridine, is a biaryl amine with significant potential in the synthesis of pharmacologically active molecules.^[1] Its structure, featuring a pyridine ring linked to an aniline moiety, makes it a valuable scaffold for developing compounds targeting various biological pathways.

Quantitative Data Summary

The key physicochemical properties of **2-Pyridin-4-yl-phenylamine** are summarized in the table below for quick reference.

| Property | Value |
|--------------------|--|
| Molecular Formula | C ₁₁ H ₁₀ N ₂ [1] [2] |
| Molecular Weight | 170.21 g/mol [1] [2] |
| IUPAC Name | 2-(pyridin-4-yl)aniline [2] |
| CAS Number | 106047-18-1 [1] [2] |
| Appearance | Beige crystalline to cream powder [1] |
| Purity | ≥ 95% [1] |
| Storage Conditions | 0-8 °C [1] |

Synthesis of 2-Pyridin-4-yl-phenylamine

The synthesis of **2-Pyridin-4-yl-phenylamine** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between an organohalide and an organoboron compound. The following protocol is a representative example that can be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize **2-Pyridin-4-yl-phenylamine** from 2-bromoaniline and pyridine-4-boronic acid.

Materials and Reagents:

- 2-Bromoaniline
- Pyridine-4-boronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
- Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

- Solvent system (e.g., 1,4-dioxane/water, DMF, or Toluene)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography

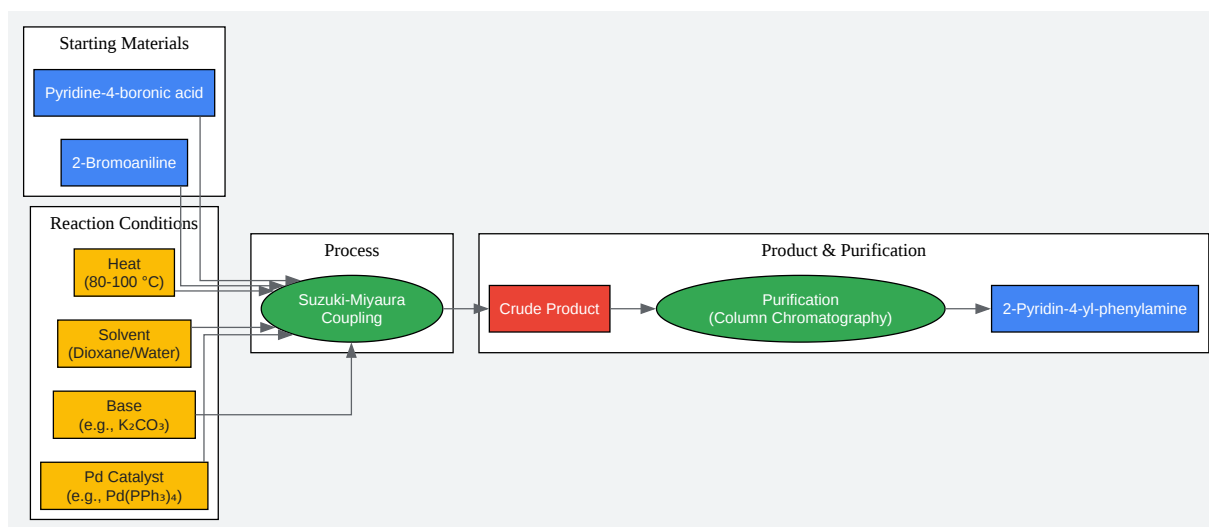
Procedure:

- **Reaction Setup:** In a round-bottom flask or a Schlenk tube, combine 2-bromoaniline (1.0 equivalent), pyridine-4-boronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial as the active Pd(0) catalyst is sensitive to oxygen.
- **Solvent Addition:** Add the degassed solvent system (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water) to the reaction flask via cannula or syringe.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromoaniline) is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and transfer it to a separatory funnel.
 - Extract the product with ethyl acetate (3 times).
 - Combine the organic layers and wash with brine.

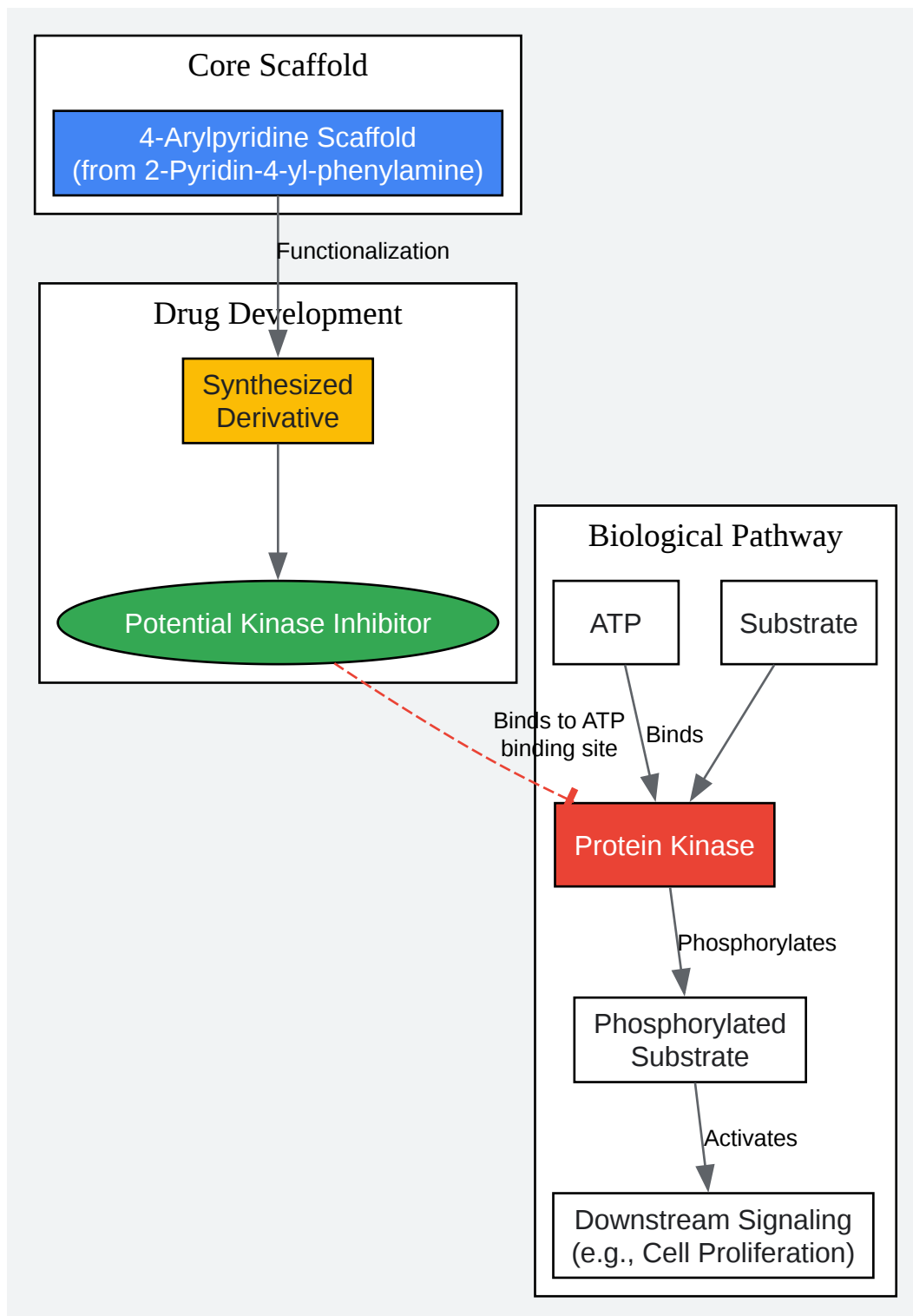
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of hexane/ethyl acetate or dichloromethane/methanol, can be used to isolate the pure **2-Pyridin-4-yl-phenylamine**.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the synthetic workflow and a potential application of the core molecular scaffold.



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Caption: Synthetic workflow for **2-Pyridin-4-yl-phenylamine**.[Click to download full resolution via product page](#)

Caption: Role of the 4-arylpyridine scaffold in kinase inhibition.

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